![molecular formula C20H18ClN3O2S B5705478 N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B5705478.png)
N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide
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Overview
Description
N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various research studies related to cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, it has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments include its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. It has also shown low toxicity and high selectivity towards cancer cells. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the research on N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide. One direction is to study its potential applications in combination therapy with other anticancer agents. Another direction is to study its potential applications in treating other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidinecarboxylic acid to obtain the final product.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in cancer treatment by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-7-5-14(6-8-15)19(26)24-11-9-13(10-12-24)18(25)23-20-22-16-3-1-2-4-17(16)27-20/h1-8,13H,9-12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPIRSGREDBYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
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